2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining a pyrazole and pyrimidine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The trifluoromethyl group enhances lipophilicity and may influence the pharmacokinetic properties of the molecule.
The compound can be synthesized through various methods in organic chemistry laboratories. Its synthesis often involves starting materials that are readily available or can be derived from simpler compounds through multi-step reactions.
This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of the trifluoromethyl group is significant in medicinal chemistry as it can enhance the potency and selectivity of the compound.
Several synthetic routes have been reported for the preparation of 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. These methods typically involve:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for confirming the structure of the synthesized compound.
The molecular structure of 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine features a fused bicyclic system composed of a pyrazole ring and a pyrimidine ring. The trifluoromethyl group is attached to the seventh position of the pyrazole ring.
The compound can participate in various chemical reactions typical for heterocycles:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions and ensure high selectivity. Solvent choice and temperature play crucial roles in determining reaction outcomes.
The mechanism by which 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its biological effects is likely related to its ability to interact with specific biological targets such as enzymes or receptors.
Research has suggested that compounds in this class may inhibit certain enzymatic pathways or modulate receptor activity, contributing to their pharmacological effects. Detailed studies are necessary to elucidate specific mechanisms at a molecular level.
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine holds promise in various scientific fields:
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling mimicry of nucleoside interactions in biological systems. This bicyclic heterocycle exhibits planarity, rigidity, and tunable polarity, facilitating optimal binding with diverse enzymatic targets. Its synthetic versatility allows functionalization at C2, C3, C5, C6, and C7 positions, making it indispensable for combinatorial library design. Notable derivatives include the FDA-approved drugs Zaleplon (sedative), Presatovir (antiviral), and Anagliptin (antidiabetic), which exploit the scaffold’s ability to engage hydrogen bonding and π-stacking interactions [9].
X-ray crystallographic studies of 2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine reveal a partially saturated ring system (positions 4–7), which introduces conformational flexibility compared to fully aromatic analogs. This flexibility enhances adaptability to enzyme binding pockets while maintaining overall shape complementarity. The tetrahydropyrimidine ring adopts a boat conformation, with the trifluoromethyl group occupying a pseudo-axial orientation to minimize steric repulsion [10].
Structural Parameters of Representative Analogs:Table 1: Crystallographic data for 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines [10]
Compound | Bond Length (C7-CF₃) (Å) | Dihedral Angle (Pyrazole:Pyrimidine) (°) | Notable Interactions |
---|---|---|---|
2-Methyl-5-(p-bromophenyl)-7-CF₃ | 1.532 | 2.8 | Br···F halogen bonding |
2-Methyl-7-trichloromethyl | 1.521 | 3.1 | Cl···π interactions |
2-Methyl-7-ethoxycarbonyl | 1.507 | 1.9 | C–H···O hydrogen bonds |
The trifluoromethyl (−CF₃) group at C7 profoundly influences electronic and steric properties:
Comparative Bioactivity of CF₃ vs. Non-CF₃ Analogs:Table 2: Biological activity of 7-substituted pyrazolo[1,5-a]pyrimidines [4] [7]
C7 Substituent | Antibacterial Activity (Zone of Inhibition, mm vs. B. subtilis) | Anti-inflammatory Activity (% Edema Inhibition at 50 mg/kg) | c-Src Kinase IC₅₀ (µM) |
---|---|---|---|
−CF₃ | 18.6–19.3 | 62–74% | 0.28 |
−CH₃ | 9.2–11.7 | 38–45% | 3.81 |
−CCl₃ | 14.8–15.9 | 51–58% | 1.07 |
Regioselective synthesis leverages the −CF₃ group’s electronic bias. Cyclocondensation of 3-aminopyrazoles with trifluoromethyl-β-diketones in ethanol yields exclusively 7-CF₃ isomers via kinetic control, whereas acetic acid promotes 5-CF₃ products under thermodynamic control. This selectivity arises from preferential nucleophilic attack at the less sterically hindered carbonyl adjacent to −CF₃ [7] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: